Cas no 1106570-11-9 (4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride)
4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride
- 1H-Pyrazol-3-amine,4-ethyl-5-methyl-(9CI)
- 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride, AldrichCPR
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- MDL: MFCD13186200
- Inchi: 1S/C6H11N3.ClH/c1-3-5-4(2)8-9-6(5)7;/h3H2,1-2H3,(H3,7,8,9);1H
- InChI Key: VHLJOHMPDPCSHW-UHFFFAOYSA-N
- SMILES: Cl.N1C(C)=C(C(N)=N1)CC
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 94.3
- Topological Polar Surface Area: 54.7
4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A965232-1g |
4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride |
1106570-11-9 | 95% | 1g |
$316.0 | 2024-04-26 | |
| Ambeed | A965232-5g |
4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride |
1106570-11-9 | 95% | 5g |
$1022.0 | 2024-04-26 | |
| A2B Chem LLC | AI88188-1g |
4-Ethyl-3-methyl-1h-pyrazol-5-amine hydrochloride |
1106570-11-9 | 95% | 1g |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI88188-5g |
4-Ethyl-3-methyl-1h-pyrazol-5-amine hydrochloride |
1106570-11-9 | 95% | 5g |
$824.00 | 2024-04-20 | |
| 1PlusChem | 1P00J1Y4-1g |
4-ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride |
1106570-11-9 | 95% | 1g |
$214.00 | 2025-03-01 | |
| 1PlusChem | 1P00J1Y4-5g |
4-ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride |
1106570-11-9 | 95% | 5g |
$824.00 | 2025-03-01 | |
| abcr | AB217269-250 mg |
4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride; 95% |
1106570-11-9 | 250MG |
€257.10 | 2023-02-05 | ||
| abcr | AB217269-1 g |
4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride; 95% |
1106570-11-9 | 1g |
€453.20 | 2023-02-05 | ||
| abcr | AB217269-5 g |
4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride; 95% |
1106570-11-9 | 5g |
€1,321.00 | 2022-06-11 | ||
| abcr | AB217269-250mg |
4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride, 95%; . |
1106570-11-9 | 95% | 250mg |
€231.70 | 2025-02-27 |
4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride Suppliers
4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride
Comprehensive Overview of 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. 1106570-11-9)
4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. 1106570-11-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is known for its unique structural properties, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals often search for terms like "pyrazole amine synthesis", "4-Ethyl-3-methyl-1H-pyrazol-5-amine applications", and "CAS 1106570-11-9 suppliers", reflecting its growing relevance in modern chemistry.
The compound's molecular structure features a pyrazole ring substituted with ethyl and methyl groups, along with an amine functionality. This configuration contributes to its reactivity and potential utility in drug discovery. Recent trends in AI-driven drug design and green chemistry have further highlighted the importance of such building blocks. Questions like "How to optimize the yield of 4-Ethyl-3-methyl-1H-pyrazol-5-amine?" or "What are the latest advancements in pyrazole-based pharmaceuticals?" are frequently encountered in scientific forums, underscoring the compound's research appeal.
From a synthetic perspective, 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride is typically prepared through multi-step organic reactions involving condensation and cyclization processes. The hydrochloride salt form enhances its stability and solubility, addressing common challenges in API formulation. Industry searches for "high-purity pyrazole amines" and "scalable synthesis of CAS 1106570-11-9" indicate the demand for optimized production methods that align with sustainable manufacturing principles.
In pharmacological contexts, pyrazole derivatives like 4-Ethyl-3-methyl-1H-pyrazol-5-amine are investigated for their potential biological activities. The scientific community shows particular interest in queries such as "pyrazole amines in kinase inhibition" and "structure-activity relationship of substituted pyrazoles". These investigations are part of broader efforts to develop novel therapeutic agents for challenging medical conditions, with emphasis on personalized medicine approaches.
Analytical characterization of CAS 1106570-11-9 typically involves advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry. Quality control is paramount, as evidenced by frequent searches for "analytical methods for pyrazole amine derivatives" and "specifications for pharmaceutical-grade 4-Ethyl-3-methyl-1H-pyrazol-5-amine". The compound's physicochemical properties, including its melting point, solubility profile, and stability under various conditions, are critical parameters for research applications.
The commercial landscape for 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride reflects its niche but growing market. Procurement-related searches such as "reliable sources of CAS 1106570-11-9" and "bulk quantities of pyrazole amine hydrochlorides" suggest increasing industrial adoption. Suppliers often highlight compliance with GMP standards and provide detailed technical data sheets to meet the stringent requirements of pharmaceutical customers.
Emerging applications in material science have expanded the potential uses of this compound beyond life sciences. Researchers exploring coordination chemistry and molecular electronics have shown interest in pyrazole-based ligands, creating additional demand. This interdisciplinary appeal is reflected in search patterns combining terms like "pyrazole amines in catalysis" and "CAS 1106570-11-9 in materials research".
Regulatory considerations for 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride focus on proper handling and documentation rather than restrictive controls. Safety data sheets emphasize standard laboratory precautions, with particular attention to respiratory protection and proper ventilation during handling. These precautions align with general laboratory safety protocols rather than indicating any special hazards associated with this specific compound.
Future research directions for CAS 1106570-11-9 may explore its potential in bioconjugation chemistry and prodrug development, areas that are currently generating substantial scientific interest. The compound's structural features make it amenable to various chemical modifications, enabling the creation of diverse molecular architectures. This versatility explains the persistent research attention and frequent inquiries about "novel derivatives of 4-Ethyl-3-methyl-1H-pyrazol-5-amine" in chemical literature.
In summary, 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride represents an important building block in modern chemical research. Its applications span pharmaceutical development, material science, and specialty chemical manufacturing. The compound's significance is evidenced by the breadth of technical questions and search queries it generates, from "synthetic routes to CAS 1106570-11-9" to "biological evaluation of pyrazole amines". As research continues to uncover new applications, this compound is likely to maintain its position as a valuable tool for chemical innovation.
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